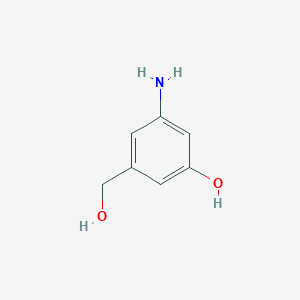

3-Amino-5-(hydroxymethyl)phenol

Description

Significance in Contemporary Organic Synthesis and Chemical Sciences

The contemporary significance of 3-Amino-5-(hydroxymethyl)phenol lies in its utility as a multifunctional scaffold. In organic synthesis, it is a key starting material for the construction of a wide array of intricate molecules. The amino group can readily undergo reactions such as diazotization, acylation, and alkylation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or participate in etherification and esterification reactions. The phenolic hydroxyl group, in turn, can be involved in similar derivatization, further expanding the synthetic possibilities.

This trifunctional nature makes 3-Amino-5-(hydroxymethyl)phenol a particularly attractive precursor in medicinal chemistry. Researchers utilize it in the design and synthesis of novel pharmaceutical agents. For instance, it has been incorporated into the structure of compounds investigated for their potential as enzyme inhibitors and receptor antagonists. The specific orientation of the functional groups can be crucial for establishing the desired interactions with biological targets.

Beyond pharmaceuticals, this compound also finds application in materials science. It can be used as a monomer or a cross-linking agent in the development of new polymers and resins. The presence of the hydroxyl and amino groups can enhance properties such as adhesion, thermal stability, and chemical resistance in the resulting materials.

Table 1: Physicochemical Properties of 3-Amino-5-(hydroxymethyl)phenol

| Property | Value |

|---|---|

| IUPAC Name | 3-Amino-5-(hydroxymethyl)phenol |

| CAS Number | 771437-32-2 bldpharm.com |

| Molecular Formula | C₇H₉NO₂ nih.gov |

| Molecular Weight | 139.15 g/mol nih.gov |

| Appearance | Solid |

| Melting Point | 120-121 °C sigmaaldrich.com |

Historical Context and Evolution of Research Trajectories

While detailed historical accounts of the initial synthesis of 3-Amino-5-(hydroxymethyl)phenol are not extensively documented in readily available literature, its conceptual origins can be traced back to the broader development of aminophenol and benzyl (B1604629) alcohol chemistry. The synthesis of related compounds, such as 3-aminophenol (B1664112), has been established for a considerable time, often prepared through the reduction of 3-nitrophenol (B1666305) or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org Similarly, methods for introducing hydroxymethyl groups onto phenolic rings have been explored in various contexts. researchgate.net

The evolution of research involving 3-Amino-5-(hydroxymethyl)phenol has mirrored the advancements in synthetic methodology and the increasing demand for complex and functionally diverse molecules. Initially, its use would have been primarily as a simple building block. However, with the rise of modern catalytic systems and more sophisticated synthetic strategies, its potential as a highly versatile intermediate has been more fully realized.

In recent years, the research trajectory has shifted towards its application in targeted synthesis. For example, its derivatives have been explored in the creation of specific ligands for metal complexes and in the development of probes for biological imaging. The ability to selectively modify each of the three functional groups has allowed chemists to fine-tune the properties of the final products for specific applications, a testament to the enduring utility of this foundational molecule in the ever-evolving field of chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXWLBSPCCKZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550483 | |

| Record name | 3-Amino-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771437-32-2 | |

| Record name | 3-Amino-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Hydroxymethyl Phenol and Its Aromatic Analogs

Direct Synthetic Routes to Substituted Aminophenols

Direct synthetic routes to substituted aminophenols often involve the condensation of smaller, readily available building blocks. One such method is the synthesis of Schiff bases, which can be subsequently modified to yield the desired aminophenol derivatives. For instance, novel Schiff bases have been synthesized through the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with various aminophenols in the presence of triethylamine (B128534) in refluxing ethanol (B145695). rsc.org This approach provides an efficient, metal-catalyst-free route to a diverse range of Schiff base ligands with excellent yields under mild reaction conditions. rsc.org

Another direct approach involves the reaction of aminophenols with aldehydes to form Schiff base derivatives. For example, a series of 4-aminophenol (B1666318) derivatives have been synthesized by reacting 4-aminophenol with various aldehydes in absolute ethanol at room temperature, using glacial acetic acid as a catalyst. nih.gov The progress of these reactions is monitored by thin-layer chromatography, and the resulting products are purified by recrystallization. nih.gov

Transformations from Precursor Compounds

A common and versatile strategy for synthesizing aminophenols involves the transformation of functional groups on a pre-existing aromatic scaffold. This allows for the introduction of the amino and hydroxyl groups in a controlled manner.

Catalytic Hydrogenation of Nitroaromatic Precursors to Amino Functions

Catalytic hydrogenation is a widely employed method for the reduction of a nitro group to an amino group. This transformation is a key step in the synthesis of many aminophenols. For example, 3-aminophenol (B1664112) can be prepared by the reduction of 3-nitrophenol (B1666305). wikipedia.org Similarly, the selective hydrogenation of nitrobenzene (B124822) is a key industrial route to p-aminophenol. unive.itresearchgate.net This process often utilizes catalysts such as platinum on carbon (Pt/C). unive.itresearchgate.net The reaction is typically carried out in a biphasic medium to facilitate both the hydrogenation and the subsequent acid-catalyzed rearrangement of the intermediate N-phenylhydroxylamine. unive.it

Recent research has focused on developing more efficient and environmentally friendly catalytic systems. For instance, atomically precise gold clusters, such as Au36(SR)24, have been shown to catalyze the hydrogenation of nitrobenzene to p-aminophenol with nearly 100% selectivity, suppressing the over-hydrogenation to aniline (B41778). researchgate.netrsc.org Other studies have explored the use of nickel catalysts for the hydrogenation of p-nitrophenol, demonstrating high conversion rates under specific temperature and pressure conditions. google.com

| Catalyst System | Substrate | Product | Key Findings |

| Au36(SR)24 | Nitrobenzene | p-Aminophenol | ~100% selectivity, suppresses aniline formation. researchgate.netrsc.org |

| Pt/C | Nitrobenzene | p-Aminophenol | Industrial standard, often used in biphasic systems. unive.itresearchgate.net |

| Nickel Catalyst | p-Nitrophenol | p-Aminophenol | High conversion at 60-95°C and 1.5-3.0 MPa. google.com |

Chemoselective Reduction Strategies for Nitro-Containing Hydroxymethylphenols

In molecules containing multiple reducible functional groups, chemoselective reduction is crucial. The reduction of a nitro group in the presence of other sensitive moieties requires carefully chosen reagents and conditions. Sodium borohydride (B1222165) (NaBH4), often in conjunction with a transition metal catalyst, is a common reagent for this purpose. jrfglobal.com For instance, cobalt-modulated catalysts have been designed to enhance the adsorption and dissociation of NaBH4, leading to the efficient reduction of p-nitrophenol to p-aminophenol. nih.gov

Metal-free reduction protocols have also been developed. For example, the use of tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst allows for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating a variety of other functional groups. organic-chemistry.org Another novel approach utilizes borane-THF (BH3-THF) for the chemoselective reduction of ortho-nitrophenol derivatives, where the presence of the adjacent hydroxyl group is key to the reaction's success. jrfglobal.com

| Reducing Agent/Catalyst | Substrate Type | Key Features |

| NaBH4 with Co catalyst | p-Nitrophenol | Enhanced kinetics for hydrogenation. nih.gov |

| Tetrahydroxydiboron / 4,4'-bipyridine | Aromatic nitro compounds | Metal-free, rapid, high chemoselectivity. organic-chemistry.org |

| BH3-THF | o-Nitrophenol derivatives | Chemoselective reduction of the ortho-nitro group. jrfglobal.com |

Functional Group Interconversions on Substituted Benzene (B151609) Scaffolds (e.g., Diazotization)

Functional group interconversions provide a powerful tool for the synthesis of complex aromatic molecules. Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of this strategy. youtube.comyoutube.com The resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles, allowing for the introduction of halogens, hydroxyl groups, cyano groups, and other functionalities. youtube.comcompoundchem.com

This sequence of nitration, reduction to an amine, diazotization, and subsequent substitution is a highly versatile synthetic pathway in aromatic chemistry. youtube.com For example, it allows for the synthesis of substitution patterns that are not directly achievable through electrophilic aromatic substitution. youtube.comyoutube.com The instability of diazonium salts often necessitates their generation and use in continuous flow processes for safer and more efficient reactions. ucd.ie

Catalyst-Mediated Synthesis Approaches

Catalyst-mediated reactions, particularly those involving transition metals, are indispensable for the formation of key bonds in the synthesis of substituted phenols.

Ullmann-Type Coupling Reactions for Aryloxy Phenols

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers from a phenol (B47542) and an aryl halide. nih.govnih.govorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.govorganic-chemistry.org However, significant advancements have been made in developing milder and more efficient catalytic systems.

The use of ligands such as N,N-dimethylglycine has been shown to promote the copper-catalyzed Ullmann coupling at significantly lower temperatures (e.g., 90°C), with good to excellent yields for a variety of electron-rich and electron-deficient aryl halides. organic-chemistry.orgscispace.com Picolinic acid has also been identified as an effective ligand for the copper-catalyzed O-arylation of phenols, enabling the synthesis of hindered diaryl ethers under mild conditions. nih.gov These modern Ullmann-type reactions exhibit high functional group tolerance and are less sensitive to air and moisture, making them highly valuable in the synthesis of complex molecules. nih.gov

| Catalyst/Ligand System | Substrates | Key Advantages |

| CuI / N,N-dimethylglycine | Phenols and Aryl Halides | Lower reaction temperature (90°C), good to excellent yields. organic-chemistry.orgscispace.com |

| CuI / Picolinic Acid | Phenols and Aryl Halides | Mild conditions, effective for hindered diaryl ethers. nih.gov |

Metal-Catalyzed Amination and Hydroxylation Reactions

Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering pathways to aminophenol derivatives that are often inaccessible through classical methods.

One of the primary challenges in synthesizing meta-aminophenols is the ortho- and para-directing nature of the hydroxyl and amino groups in electrophilic aromatic substitution reactions. mdpi.com To circumvent this, modern strategies often employ metal-catalyzed cross-coupling reactions or directed C-H functionalization. A notable advancement is the copper-catalyzed cascade reaction that yields meta-aminophenol derivatives. This process involves the reaction of N-alkoxy-2-methylanilines with alcohols, proceeding through a researchgate.netnih.gov-rearrangement and a subsequent oxa-Michael addition. mdpi.comnih.gov The reaction is facilitated by a copper catalyst system, such as IPrCuBr (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and a silver salt cocatalyst like AgSbF₆. mdpi.comnih.gov This method tolerates a variety of functional groups, providing a robust route to multiply substituted meta-aminophenols. mdpi.com

The table below summarizes the results for the Cu-catalyzed synthesis of various meta-anisidine derivatives, demonstrating the scope of the reaction with different substituted anilines and alcohols.

| Entry | Substrate (Aniline Derivative) | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-methoxy-2,4-dimethylaniline | Methanol | 3-methoxy-2,6-dimethylaniline | 81 |

| 2 | N-methoxy-2-methyl-4-phenylaniline | Methanol | 3-methoxy-6-methyl-[1,1'-biphenyl]-2-amine | 77 |

| 3 | 4-chloro-N-methoxy-2-methylaniline | Methanol | 5-chloro-3-methoxy-2-methylaniline | 67 |

| 4 | 4-bromo-N-methoxy-2-methylaniline | Methanol | 5-bromo-3-methoxy-2-methylaniline | 55 |

| 5 | 4-iodo-N-methoxy-2-methylaniline | Methanol | 5-iodo-3-methoxy-2-methylaniline | 51 |

| 6 | N-methoxy-2-methyl-4-(phenylethynyl)aniline | Methanol | 3-methoxy-2-methyl-5-(phenylethynyl)aniline | 45 |

Direct amination of phenols represents another powerful metal-catalyzed approach. Rhodium-catalyzed reactions, for instance, enable the coupling of a wide array of phenols with various primary and secondary amines, producing diverse aniline structures with water as the only byproduct. acs.org This method leverages an arenophilic rhodium catalyst that facilitates the challenging keto-enol tautomerization of phenols, which then undergo dehydrative condensation with amines. acs.org Similarly, palladium-on-magnesium oxide (Pd/MgO) catalysts have been used for the liquid-phase amination of phenol to aniline without the need for external hydrogen, using cyclohexanone (B45756) as an inducer to create an internal hydrogen-circulating system. acs.org

While direct hydroxylation of anilines is less common, the reduction of nitrophenols is a standard route to aminophenols. Catalysts such as copper(II) oxide nanoleafs supported on gamma-alumina (CuO-nanoleaf/γ-Al₂O₃) have shown high efficiency in reducing p-nitrophenol to p-aminophenol in the presence of a reducing agent like sodium borohydride (NaBH₄). bcrec.idbcrec.id This reaction proceeds rapidly, with conversions reaching over 93% in minutes under optimized conditions. bcrec.id

Photochemical and Electro-Organic Synthetic Routes

Light and electricity offer alternative energy sources to drive chemical reactions, often enabling unique transformations under mild conditions that are not achievable through thermal methods.

Photochemical Synthesis Photochemistry involves reactions that proceed from an electronically excited state, providing a means to overcome large activation barriers and access strained or complex molecules. nih.gov A recent photochemical strategy for synthesizing ortho-aminophenols, which are typically made in multi-step processes, involves the dearomative-rearomative coupling of aryl azides and alcohols. researchgate.net This approach provides access to substitution patterns that are difficult to achieve with standard electrophilic aromatic substitution rules. researchgate.net Photo-enzymatic cascades have also been developed, combining a photocatalyst for the light-driven oxidation of an alcohol with an enzyme (e.g., ω-transaminase) for the subsequent reductive amination to yield enantiomerically pure amines. researchgate.net Furthermore, phenols themselves can act as organophotoredox catalysts. Upon deprotonation, the resulting phenolate (B1203915) anion can be photoexcited to a highly reactive state capable of catalyzing reactions such as the iodosulfonylation of olefins. acs.org

Electro-Organic Synthesis Electro-organic synthesis uses electricity as a "reagent" to perform redox reactions, avoiding the need for chemical oxidants or reductants and often leading to cleaner reaction profiles. nih.govthieme.de The electrochemical behavior of 3-aminophenol has been studied, revealing that it can be oxidized to form polymeric films on electrode surfaces. electrochemsci.orgresearchgate.net The oxidation potential is pH-dependent, and the process generally proceeds through the formation of a quinone-imine intermediate. nih.govelectrochemsci.org This reactivity can be harnessed for synthetic purposes; for example, anodically generated quinone imines from aminophenol derivatives can be trapped by various nucleophiles to create new substituted products. nih.gov The ability to precisely control the electrode potential allows for selective reactions, making electrochemistry a promising tool for the synthesis of complex functionalized aromatic compounds. youtube.com

Development of Chemo-, Regio-, and Stereoselective Synthetic Strategies

The presence of multiple reactive sites in a molecule like 3-Amino-5-(hydroxymethyl)phenol necessitates synthetic strategies that exhibit high levels of selectivity.

Chemoselectivity Chemoselectivity refers to the ability to react with one functional group in the presence of others. In aminophenols, both the amino and hydroxyl groups are highly activating and nucleophilic. To achieve selective modification, one group is often temporarily protected. A classic strategy is the acetylation of the amino group to form an acetanilide. libretexts.org This attenuates the activating effect of the nitrogen, allowing for more controlled subsequent reactions on the aromatic ring before the acetyl group is removed via hydrolysis. libretexts.org

Regioselectivity Controlling the position of substitution (regioselectivity) is a central challenge in aromatic chemistry. As previously mentioned, the synthesis of meta-aminophenols is difficult due to the strong ortho-, para-directing effects of the -OH and -NH₂ groups. mdpi.com The development of the copper-catalyzed cascade reaction from N-alkoxy-2-methylanilines is a significant step toward a general and regioselective synthesis of meta-aminophenol derivatives. mdpi.comnih.gov An even more recent and innovative strategy involves a para- to meta-isomerization of phenols. This procedure hinges on a regioselective diazotization of an ortho-quinone derived from the more common para-substituted phenol isomer, directly affording the less accessible meta-substituted product. nih.gov This transposition method shows good chemoselectivity and can be applied in late-stage functionalization to diversify natural products and other complex molecules. nih.gov

Stereoselectivity While 3-Amino-5-(hydroxymethyl)phenol is not a chiral molecule, the principles of stereoselective synthesis are crucial when preparing its analogs or related compounds that do possess stereocenters. Biocatalysis, using enzymes, offers an unparalleled level of stereoselectivity under mild conditions. For example, amino-diols and amino-polyols, which are important chiral building blocks, can be synthesized using a three-component strategy that combines a biocatalytic aldol (B89426) reaction with a reductive amination, achieving excellent stereocontrol.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Hydroxymethyl Phenol

Reactivity at the Aromatic Amino Group

The amino group in 3-Amino-5-(hydroxymethyl)phenol significantly influences the reactivity of the aromatic ring. Its electron-donating nature activates the ring towards electrophilic substitution and provides a site for various condensation and nucleophilic reactions.

Electrophilic Aromatic Substitution Reactions of the Amino Moiety

The hydroxyl and amino groups on the phenol (B47542) ring are ortho, para-directing, making the molecule highly susceptible to electrophilic substitution reactions. byjus.com The activating effect of these groups is often so strong that reactions can proceed even without a Lewis acid catalyst. byjus.com

Halogenation: The reaction of phenols with bromine in a solvent of low polarity, such as chloroform, typically results in the formation of monobromophenols. byjus.com For instance, the electrophilic bromination of a related compound, 5-(hydroxymethyl)phenol, with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane, yields 2-bromo-5-(hydroxymethyl)phenol.

Sulfonylation and Acylation: The amino group can readily undergo sulfonylation and acylation reactions. These reactions are crucial for introducing sulfonyl and acyl functionalities, which can alter the compound's physical and chemical properties or serve as protecting groups during multi-step syntheses.

| Reaction Type | Reagent Example | Product Type |

| Halogenation | Bromine (Br₂) | Brominated Phenol |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Acylation | Acyl chloride | Amide |

Condensation Reactions with Carbonyl Compounds

The amino group of 3-Amino-5-(hydroxymethyl)phenol readily reacts with aldehydes and ketones to form Schiff bases (imines). smolecule.com This condensation reaction is a cornerstone of coordination chemistry and is pivotal in the synthesis of various biologically active molecules and ligands for metal complexes. nih.govresearchgate.net The formation of the imine bond (C=N) is often catalyzed by a few drops of acid and proceeds with good yield. researchgate.net The resulting Schiff bases can be very stable, particularly those derived from amino acids. semanticscholar.org

A general route for synthesizing Schiff bases involves the condensation of an aminophenol with a carbonyl compound, such as an aldehyde or ketone, often in a solvent like ethanol (B145695) at reflux. nih.govresearchgate.netrsc.org For example, new Schiff bases have been synthesized by condensing 2-aminophenol (B121084) with hydroxybenzaldehyde. researchgate.net

Nucleophilic Reactivity in Linker and Polymer Chemistry

The nucleophilic character of the amino group makes 3-Amino-5-(hydroxymethyl)phenol a valuable monomer or additive in polymer science. smolecule.com It can be incorporated into polymer chains, enhancing properties like thermal stability and chemical resistance. smolecule.com The compound's ability to form stable complexes with metal ions also renders it suitable for applications in catalysis. Furthermore, hydroxymethylphenol derivatives are fundamental in producing phenol-formaldehyde (PF) resins, where the hydroxymethyl groups react with phenol to create cross-linked thermosetting polymers known for their high thermal stability and mechanical strength.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) offers another site for chemical modification, allowing for its conversion into other important functional groups.

Selective Oxidation Pathways to Carboxyl or Aldehyde Derivatives

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com Reagents such as manganese dioxide (MnO₂) or the TEMPO/NaClO system are effective for converting the hydroxymethyl group to an aldehyde. Further oxidation can yield the corresponding carboxylic acid. These transformations are instrumental in synthesizing more complex molecules where an aldehyde or carboxyl group is required for subsequent reactions.

| Transformation | Reagent System | Resulting Functional Group |

| Selective Oxidation | MnO₂ or TEMPO/NaClO | Aldehyde (-CHO) |

| Further Oxidation | Stronger oxidizing agents | Carboxylic Acid (-COOH) |

Reduction Strategies of the Hydroxymethyl Group

While oxidation is more common, the hydroxymethyl group can also be reduced to a methyl group. This transformation can be achieved through various reduction methods, although it is less frequently described in the context of this specific molecule. Starting from nitrophenols, reduction processes using catalytic hydrogenation or chemical reducing agents can yield both the amino and hydroxymethyl functionalities. smolecule.com

Etherification and Esterification Reactions

The presence of both a phenolic and a primary alcohol in 3-amino-5-(hydroxymethyl)phenol allows for selective or exhaustive etherification and esterification reactions, depending on the reaction conditions.

Etherification:

The phenolic hydroxyl group is more acidic than the hydroxymethyl group and can be selectively deprotonated to form a phenoxide, which is a potent nucleophile. This allows for selective O-alkylation at the phenolic position under basic conditions. For instance, in a reaction analogous to the synthesis of 3-ethoxy-5-(hydroxymethyl)phenol (B3301070) from 5-hydroxymethyl-benzene-1,3-diol, the selective etherification of the phenolic hydroxyl group of 3-amino-5-(hydroxymethyl)phenol can be achieved. chemicalbook.com The use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) allows for the deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on an alkyl halide (e.g., ethyl iodide).

A representative reaction is shown below:

Reaction Scheme: Selective Etherification of 3-Amino-5-(hydroxymethyl)phenol

| Reactant | Reagent | Solvent | Temperature | Product |

| 3-Amino-5-(hydroxymethyl)phenol | 1. K₂CO₃2. Ethyl Iodide | DMF | 60°C | 3-Amino-5-(ethoxymethyl)phenol |

| This is a hypothetical reaction based on a similar transformation of a related compound. |

Exhaustive etherification of both hydroxyl groups would likely require more forcing conditions, such as using a stronger base like sodium hydride (NaH) and an excess of the alkylating agent.

Esterification:

Esterification can occur at either the phenolic or the hydroxymethyl group. The relative reactivity of the two hydroxyl groups towards acylation can be influenced by the reaction conditions and the nature of the acylating agent. In general, the primary alcohol is more nucleophilic than the phenolic hydroxyl group and may react preferentially under neutral or slightly acidic conditions with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride).

However, chemoselective acylation of the amino group is also a significant consideration, as seen in the synthesis of paracetamol from p-aminophenol. ugm.ac.idresearchgate.net To achieve selective O-esterification, protection of the more nucleophilic amino group may be necessary.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in 3-amino-5-(hydroxymethyl)phenol, participating in oxidative transformations and acting as a nucleophile when deprotonated.

Aminophenols are susceptible to oxidation to form quinone or quinone-imine species. The oxidation of 3-aminophenol (B1664112) derivatives can lead to the formation of benzoquinone derivatives. For example, the oxidation of aminophenols with reagents like Fremy's salt (potassium nitrosodisulfonate) is a known method for the synthesis of quinones. nih.gov In the case of 3-amino-5-(hydroxymethyl)phenol, oxidation would likely yield 5-(hydroxymethyl)-1,2-benzoquinone or its isomers, depending on the oxidant and reaction conditions.

Another relevant transformation is the oxidation of paracetamol (N-(4-hydroxyphenyl)acetamide), an aminophenol derivative, which proceeds through an N-acetyl-p-benzoquinone imine intermediate that can then hydrolyze to p-benzoquinone. youtube.com A similar pathway can be envisioned for N-acylated 3-amino-5-(hydroxymethyl)phenol.

The oxidation of 2-aminophenol has been studied kinetically, showing a first-order dependence on both the aminophenol and the oxidant (hexacyanoferrate(III)). scielo.org.mx This suggests a direct interaction between the substrate and the oxidizing agent in the rate-determining step.

Deprotonation of the phenolic hydroxyl group generates a phenoxide anion, which is a strong nucleophile. The nucleophilicity of this anion is modulated by the electron-donating effects of the amino and hydroxymethyl groups. The phenoxide can participate in various nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in Williamson ether synthesis, as discussed in section 3.2.3. It can also react with epoxides, leading to ring-opening and the formation of a β-hydroxy ether. The regioselectivity of such a reaction would be an interesting area of investigation.

Investigations into Multi-functional Group Chemoselectivity

The presence of three distinct functional groups in 3-amino-5-(hydroxymethyl)phenol makes chemoselectivity a critical aspect of its reactivity. The relative reactivity of the amino, phenolic hydroxyl, and benzylic alcohol groups can be controlled by the choice of reagents and reaction conditions.

For example, acylation reactions can be directed towards the amino group (N-acylation) or the hydroxyl groups (O-acylation). The acetylation of p-aminophenol with acetic anhydride (B1165640) to produce paracetamol is a classic example of chemoselective N-acylation over O-acylation under specific conditions. ugm.ac.idresearchgate.netresearchgate.net This selectivity is attributed to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group.

Similarly, in reactions involving electrophiles, the site of reaction can be controlled. Under neutral or basic conditions, the amino group is generally the most nucleophilic site. However, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophilic attack. In this case, the phenolic ring can undergo electrophilic substitution, directed by the hydroxyl and hydroxymethyl groups.

The synthesis of β-amino alcohols through the ring-opening of epoxides with amines demonstrates the potential for chemoselective reactions in multifunctional molecules. researchgate.net In the case of 3-amino-5-(hydroxymethyl)phenol, the amino group would be expected to be the primary nucleophile in such a reaction under neutral or basic conditions.

Elucidation of Reaction Mechanisms

Understanding the pathways of reactions involving 3-amino-5-(hydroxymethyl)phenol requires detailed mechanistic studies, often employing kinetic analysis and isotopic labeling.

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the species involved. For instance, a kinetic study of the oxidation of 2-aminophenol revealed that the reaction is first order with respect to both the aminophenol and the oxidant. scielo.org.mx A similar study on 3-amino-5-(hydroxymethyl)phenol could elucidate the mechanism of its oxidation. The table below summarizes the kinetic parameters for the oxidation of 2-aminophenol.

Kinetic Data for the Oxidation of 2-Aminophenol

| Parameter | Value |

| Reaction Order (2-aminophenol) | 1 |

| Reaction Order (Hexacyanoferrate(III)) | 1 |

| Rate Constant (k_obs) | 11.7 x 10⁻⁵ min⁻¹ |

| Activation Energy (Ea) | 8.24 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 7.63 kcal/mol |

| Entropy of Activation (ΔS‡) | -31.5 e.u. |

| Free Energy of Activation (ΔF‡) | 17.2 kcal/mol |

| Data from a study on 2-aminophenol, which can serve as a model for 3-amino-5-(hydroxymethyl)phenol. scielo.org.mx |

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. wikipedia.orgnumberanalytics.com For example, by labeling the oxygen of the phenolic hydroxyl group with ¹⁸O, one could determine whether this oxygen is retained or lost during certain transformations. Similarly, deuterium (B1214612) labeling of the hydroxymethyl group or the amino group could be used to probe their involvement in reaction mechanisms. wikipedia.org In the study of phenol, deuterium labeling has been used to demonstrate the ready exchange of the hydroxyl proton with water. wikipedia.org

A study on the synthesis of phenols using a ¹³C-labeled carbonate ester as a synthon highlights the utility of isotopic labeling in confirming reaction pathways. chemrxiv.orgacs.org Such an approach could be adapted to study reactions involving the formation or transformation of the aromatic ring of 3-amino-5-(hydroxymethyl)phenol.

Analysis of Intermediate Species and Transition States

The chemical behavior of 3-Amino-5-(hydroxymethyl)phenol is governed by the interplay of its three functional groups: the amino group, the hydroxyl group, and the hydroxymethyl group, all attached to a benzene (B151609) ring. Understanding the transient species that form during its reactions is key to predicting reaction outcomes and optimizing synthetic pathways. While specific experimental and computational studies on the intermediate species and transition states of 3-Amino-5-(hydroxymethyl)phenol are not extensively documented in publicly available literature, we can infer its reactivity based on well-established mechanisms for related aminophenols and substituted aromatic compounds.

Electrophilic Aromatic Substitution

Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. testbook.comquora.combyjus.com The amino group is also a strong activating group. In 3-Amino-5-(hydroxymethyl)phenol, both the hydroxyl and amino groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The primary intermediate in these reactions is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate. For 3-Amino-5-(hydroxymethyl)phenol, electrophilic attack can lead to several possible arenium ion intermediates. The most stable of these will have the positive charge delocalized over the ring and onto the lone pairs of the oxygen and nitrogen atoms.

Plausible Intermediates in Electrophilic Aromatic Substitution:

| Position of Attack | Key Stabilizing Feature of Arenium Ion |

| C2 (ortho to -OH, para to -NH2) | Resonance stabilization from both the hydroxyl and amino groups. |

| C4 (ortho to -NH2 and -CH2OH) | Resonance stabilization primarily from the amino group, with some inductive effect from the hydroxymethyl group. |

| C6 (ortho to -OH) | Resonance stabilization primarily from the hydroxyl group. |

The transition states in these reactions resemble the structure of the high-energy arenium ion intermediates. The energy barrier to reach this transition state will be lowest for the pathway that leads to the most stabilized arenium ion.

Reactions at the Amino and Hydroxyl Groups

The nucleophilicity of the amino and hydroxyl groups plays a critical role in reactions such as acylation and alkylation. The relative reactivity of these two groups is highly dependent on the reaction conditions, particularly the pH.

Under neutral or mildly acidic conditions, the amino group is generally a stronger nucleophile than the hydroxyl group. quora.comchemicalforums.com This is because nitrogen is less electronegative than oxygen, and its lone pair is more available for donation. Therefore, reactions like acylation with an acyl chloride would likely proceed via a tetrahedral intermediate formed at the nitrogen atom.

In contrast, under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. researchgate.net This phenoxide is a much stronger nucleophile than the neutral amino group. Consequently, in the presence of a base, reactions will preferentially occur at the oxygen atom, again proceeding through a tetrahedral or similar addition intermediate.

Mannich-Type Reactions

Given the presence of an amine and an activated aromatic ring, 3-Amino-5-(hydroxymethyl)phenol is a potential substrate for the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton. In this case, the activated aromatic ring can act as the nucleophile. The reaction typically begins with the formation of an iminium ion from an aldehyde (like formaldehyde) and the amine. libretexts.orgwikipedia.org

The key intermediate is the electrophilic iminium ion. The subsequent step involves the nucleophilic attack of the electron-rich aromatic ring of 3-Amino-5-(hydroxymethyl)phenol on this iminium ion. The transition state for this step would involve the approach of the π-system of the phenol to the electrophilic carbon of the iminium ion.

Oxidation Reactions

Aminophenols are known to be redox-active and can undergo oxidation to form radical intermediates. nih.gov In the presence of oxidizing agents or certain metal catalysts, 3-Amino-5-(hydroxymethyl)phenol can likely form a phenoxyl radical or an aminyl radical. These highly reactive radical intermediates can then undergo coupling reactions to form dimers or oligomers. nih.gov The study of these transient species often requires specialized techniques such as transient absorption spectroscopy. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. For 3-Amino-5-(hydroxymethyl)phenol, the spectrum is characterized by absorption bands corresponding to its hydroxyl, amino, and aromatic components. The analysis is often compared to simpler, related structures like 3-aminophenol (B1664112) to assign the observed vibrational modes. nist.govchemicalbook.com

Key expected FT-IR absorption bands for 3-Amino-5-(hydroxymethyl)phenol include:

O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the phenolic and hydroxymethyl O-H groups. This broadening is a result of intermolecular hydrogen bonding.

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the hydroxymethyl (-CH₂) group would be observed in the 2850-2960 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations for the phenolic and primary alcohol groups are expected to produce strong bands in the 1000-1260 cm⁻¹ region.

Table 1: Predicted FT-IR Data for 3-Amino-5-(hydroxymethyl)phenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (Broad) | Phenolic & Hydroxymethyl -OH |

| 3500-3300 | N-H Stretch (Two Bands) | Amino -NH₂ |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic -CH₂- |

| 1620-1550 | N-H Bend | Amino -NH₂ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds. The Raman spectrum of 3-Amino-5-(hydroxymethyl)phenol would be dominated by signals from the aromatic ring. Based on data for related compounds like 3-aminophenol, strong bands corresponding to the ring breathing modes and C-H bending would be prominent. chemicalbook.com The symmetric vibrations of the substituted benzene (B151609) ring are typically strong in Raman spectra, providing clear markers for the substitution pattern.

Table 2: Predicted Raman Data for 3-Amino-5-(hydroxymethyl)phenol

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic C-H |

| ~1600 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

In ¹H NMR spectroscopy, the chemical shift of each proton provides information about its electronic environment. For 3-Amino-5-(hydroxymethyl)phenol, distinct signals are expected for the aromatic protons, the hydroxymethyl protons, and the protons on the amine and hydroxyl groups. The solvent used, typically DMSO-d₆, can affect the positions of exchangeable protons (OH and NH₂).

Based on the structure and analysis of similar compounds like 3-aminophenol, the following signals can be predicted: chemicalbook.com

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 6.0-7.5 ppm). Their splitting patterns (multiplicity) will be indicative of their coupling with neighboring protons.

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene (B1212753) group are expected to appear as a singlet around 4.4-4.6 ppm. The adjacent hydroxyl proton may cause splitting, but this is often not observed due to rapid exchange.

Exchangeable Protons (-OH, -NH₂): The phenolic hydroxyl, alcoholic hydroxyl, and amine protons will appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature.

Table 3: Predicted ¹H NMR Data for 3-Amino-5-(hydroxymethyl)phenol (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 | Broad s | 1H | Phenolic -OH |

| ~6.5-6.0 | m | 3H | Ar-H |

| ~5.0 | Broad s | 1H | Hydroxymethyl -OH |

| ~4.8 | Broad s | 2H | Amino -NH₂ |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For 3-Amino-5-(hydroxymethyl)phenol, six distinct signals are expected in the aromatic region and one in the aliphatic region. The chemical shifts are influenced by the attached functional groups (-OH, -NH₂, -CH₂OH). chemicalbook.com

The predicted ¹³C NMR spectrum would show:

Aromatic Carbons: Six peaks between ~100 ppm and ~160 ppm. The carbons directly attached to the oxygen (C-OH) and nitrogen (C-NH₂) atoms will be significantly downfield. Specifically, C1 (attached to OH) and C3 (attached to NH₂) would be expected around 158 ppm and 148 ppm, respectively. The C5 carbon, bearing the hydroxymethyl group, would also be shifted downfield. docbrown.info

Aliphatic Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear as a single peak in the aliphatic region, typically around 60-65 ppm.

Table 4: Predicted ¹³C NMR Data for 3-Amino-5-(hydroxymethyl)phenol (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~158 | C-OH |

| ~148 | C-NH₂ |

| ~145 | C-CH₂OH |

| ~108 | Aromatic C-H |

| ~105 | Aromatic C-H |

| ~101 | Aromatic C-H |

To confirm the assignments made from 1D NMR spectra, advanced 2D NMR techniques are employed.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the connectivity within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). This would definitively link the methylene protons at ~4.4 ppm to the aliphatic carbon at ~63 ppm and also confirm the substitution pattern on the aromatic ring.

Solid-State NMR: Since 3-Amino-5-(hydroxymethyl)phenol is a solid powder, solid-state NMR (ssNMR) can provide valuable information about its structure and packing in the crystalline state. nih.govsigmaaldrich.com By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of the solid material can be obtained. This can reveal details about polymorphism, intermolecular interactions (like hydrogen bonding), and the conformation of the molecule in its native solid form, which might differ from its conformation in solution.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, this method provides valuable information about the presence of chromophores and conjugated systems.

For 3-Amino-5-(hydroxymethyl)phenol, the phenolic ring substituted with an amino group and a hydroxymethyl group constitutes the primary chromophore. The absorption of UV light would be expected to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals. The presence of the electron-donating amino and hydroxyl groups on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

While specific experimental UV-Vis data for 3-Amino-5-(hydroxymethyl)phenol is not readily found, data for the related compound 3-aminophenol can provide an illustrative example of the expected spectral characteristics.

Table 1: Illustrative UV-Vis Absorption Data for 3-Aminophenol

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water | 240, 290 | N/A |

This data is for 3-aminophenol and is intended to be illustrative for 3-Amino-5-(hydroxymethyl)phenol.

Emission spectroscopy, or fluorescence spectroscopy, would provide complementary information by measuring the light emitted from the molecule as it returns from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and can provide insights into the molecule's excited-state properties and its environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like 3-Amino-5-(hydroxymethyl)phenol, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation.

The expected ESI-MS spectrum of 3-Amino-5-(hydroxymethyl)phenol (molar mass = 139.15 g/mol ) would show a prominent peak at m/z 140.16, corresponding to the [M+H]+ ion. Further fragmentation, induced by techniques such as collision-induced dissociation (CID), would provide valuable structural information. Expected fragmentation pathways could include the loss of the hydroxymethyl group (-CH2OH, 31 Da) or the amino group (-NH2, 16 Da).

Table 2: Predicted ESI-MS Data for 3-Amino-5-(hydroxymethyl)phenol

| Ion | m/z (expected) |

| [M+H]+ | 140.16 |

| [M+H - H2O]+ | 122.15 |

| [M+H - CH2O]+ | 110.14 |

This data is predicted and has not been experimentally verified from the searched literature.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest literature search, no publicly available crystallographic information file (CIF) or detailed X-ray diffraction data for 3-Amino-5-(hydroxymethyl)phenol has been found.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of a molecule. These techniques can determine the oxidation and reduction potentials of a compound, providing insights into its electronic structure and its ability to participate in electron transfer reactions.

The phenolic hydroxyl group and the aromatic amino group in 3-Amino-5-(hydroxymethyl)phenol are both electroactive. It is expected that the compound would undergo oxidation at a specific potential. The oxidation potential would be influenced by the electron-donating nature of both the amino and hydroxymethyl groups, which would likely make it easier to oxidize than unsubstituted phenol (B47542).

A study on the electrochemical behavior of 3-aminophenol provides a useful reference for the type of data that would be obtained. wikipedia.org The oxidation of 3-aminophenol is known to be pH-dependent. wikipedia.org

Table 3: Illustrative Electrochemical Data for 3-Aminophenol

| Technique | Parameter | Value | Conditions |

| Cyclic Voltammetry | Oxidation Potential | pH-dependent | Aqueous solutions |

This data is for 3-aminophenol and is intended to be illustrative for 3-Amino-5-(hydroxymethyl)phenol. Specific potential values are highly dependent on experimental conditions such as pH, electrode material, and scan rate. wikipedia.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Dynamic Mechanical Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of thermal transitions such as melting point, glass transition temperature, and heat of fusion. Dynamic Mechanical Analysis (DMA) measures the mechanical properties of a material as a function of time, temperature, and frequency of an applied oscillatory stress.

For 3-Amino-5-(hydroxymethyl)phenol, DSC would be used to determine its melting point and thermal stability. The presence of strong intermolecular hydrogen bonds would likely result in a relatively high melting point. Thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature, would provide information on its decomposition temperature and thermal stability.

No specific experimental DSC or DMA data for 3-Amino-5-(hydroxymethyl)phenol has been identified in the reviewed literature.

Computational and Theoretical Chemistry Studies on 3 Amino 5 Hydroxymethyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio Methods)nih.govimist.manih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. nih.govnih.gov These approaches solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. For 3-Amino-5-(hydroxymethyl)phenol, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with various basis sets (e.g., 6-311++G(d,p)) are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations can elucidate geometric parameters, electronic properties, and vibrational frequencies, offering a comprehensive theoretical characterization of the molecule. nih.govimist.ma

Geometric Optimization and Conformational Analysisresearchgate.net

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Amino-5-(hydroxymethyl)phenol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds. The presence of the hydroxymethyl and amino groups introduces conformational flexibility. Theoretical calculations can identify the various possible conformers and their relative stabilities, providing insight into the molecule's preferred shapes.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Amino-5-(hydroxymethyl)phenol

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N | ~1.40 Å | |

| C-O (phenol) | ~1.36 Å | |

| C-C (hydroxymethyl) | ~1.51 Å | |

| C-O (hydroxymethyl) | ~1.43 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-N | ~120° | |

| C-C-O (phenol) | ~119° | |

| C-C-C (hydroxymethyl) | ~120° | |

| Dihedral Angle | H-O-C-C | ~180° or 0° |

| H-N-C-C | Variable |

Note: These are representative values and not from actual published calculations on 3-Amino-5-(hydroxymethyl)phenol.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)imist.manih.govresearchgate.net

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. imist.maresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller gap generally indicates a more reactive molecule. For aromatic compounds containing both electron-donating (amino, hydroxyl) and electron-withdrawing (if any) groups, the distribution and energies of these orbitals are of significant interest. DFT calculations can provide detailed visualizations of the HOMO and LUMO electron density distributions, as well as their energy levels.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-Amino-5-(hydroxymethyl)phenol

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values based on similar phenolic compounds and not from specific calculations on 3-Amino-5-(hydroxymethyl)phenol.

Prediction and Assignment of Vibrational Frequenciesnih.govresearchgate.netijaemr.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govresearchgate.net These theoretical predictions are invaluable for assigning the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups and the phenyl ring.

For 3-Amino-5-(hydroxymethyl)phenol, theoretical spectra can be simulated, and the calculated frequencies can be compared with experimental data to confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 3-Amino-5-(hydroxymethyl)phenol

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | -OH | ~3600 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 |

| C-O Stretch (Phenol) | -OH | ~1250 |

| C-N Stretch | -NH₂ | ~1300 |

| O-H Bend (Phenol) | -OH | ~1400 |

| N-H Scissoring | -NH₂ | ~1600 |

Note: These are representative values and not from actual published calculations on 3-Amino-5-(hydroxymethyl)phenol.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

By comparing the theoretically predicted chemical shifts with experimental NMR spectra, a detailed assignment of the signals to specific atoms in 3-Amino-5-(hydroxymethyl)phenol can be achieved. This is particularly useful for complex molecules where spectral interpretation can be challenging. The accuracy of these predictions has significantly improved with the development of advanced computational methods.

Molecular Reactivity Descriptors and Potential Energy Surfaces

Beyond the electronic structure, computational chemistry can also predict the reactivity of a molecule through various descriptors and by mapping its potential energy surface.

Molecular Electrostatic Potential (MEP) Mappingnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For 3-Amino-5-(hydroxymethyl)phenol, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The aromatic ring itself would also exhibit regions of varying potential. These maps are instrumental in understanding intermolecular interactions, such as drug-receptor binding and hydrogen bonding patterns. nih.gov

Fukui Function and Local Reactivity Analysis

Information regarding the Fukui function and local reactivity analysis of 3-Amino-5-(hydroxymethyl)phenol is not present in the available search results. This type of analysis is crucial for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. By calculating the condensed Fukui functions, one could predict which atoms are most likely to donate or accept electrons in a chemical reaction, thus guiding synthetic strategies and explaining observed reactivity patterns.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis data for 3-Amino-5-(hydroxymethyl)phenol is not available in the provided search results. NBO analysis is a powerful method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the delocalization of electron density, hyperconjugative interactions, and the nature of the chemical bonds. For 3-Amino-5-(hydroxymethyl)phenol, NBO analysis would elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms and the aromatic pi-system, as well as the effects of the substituent groups on the electronic structure of the benzene (B151609) ring.

Computational Modeling of Reaction Mechanisms

There are no specific computational studies on the reaction mechanisms involving 3-Amino-5-(hydroxymethyl)phenol in the search results. Computational modeling of reaction mechanisms involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. This would be particularly useful for understanding, for example, the mechanisms of its antioxidant activity, polymerization, or its metabolism.

Solvation Effects on Electronic Structure and Reactivity

No studies were found that specifically detail the solvation effects on the electronic structure and reactivity of 3-Amino-5-(hydroxymethyl)phenol. The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects. Such a study on 3-Amino-5-(hydroxymethyl)phenol would provide insights into how its behavior changes in different solvent environments, which is critical for its practical applications in various chemical processes.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Systems

Precursor in the Synthesis of Phenolic Derivatives and Functionalized Aromatic Compounds

The inherent reactivity of its functional groups makes 3-Amino-5-(hydroxymethyl)phenol an ideal precursor for a wide range of phenolic derivatives and functionalized aromatic compounds. The amino and hydroxyl groups can be readily modified to introduce new functionalities and build molecular complexity. nih.gov

Aminophenols are well-established intermediates in the synthesis of dyes and other complex organic molecules. nih.gov For instance, the long-acting β2 adrenergic receptor agonist Salmeterol features a 2-(hydroxymethyl)-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol structure, highlighting the utility of hydroxymethyl-substituted phenols in pharmaceutical compounds. wikipedia.org The synthesis of such molecules often involves multi-step processes where the amino and hydroxyl groups are protected and deprotected to allow for selective reactions at different sites on the molecule. mdpi.com The Ullmann coupling reaction, for example, is a common method to form aryloxy phenols by reacting a phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.com This demonstrates a pathway through which the phenolic hydroxyl group of 3-Amino-5-(hydroxymethyl)phenol could be functionalized.

Scaffold for Heterocyclic Compound Synthesis (e.g., Aminoalcohol cyclization)

The presence of both an amino and an alcohol (hydroxymethyl) group within the same molecule positions 3-Amino-5-(hydroxymethyl)phenol as an excellent scaffold for the synthesis of heterocyclic compounds. researchgate.net Intramolecular reactions, such as aminoalcohol cyclization, can lead to the formation of various ring systems.

The synthesis of 1,3-amino alcohols and their analogs is a significant area of research as they can be converted into a wide array of four- to eight-membered N,O,S-heterocycles. researchgate.net General strategies often involve the cyclization of amino alcohols to form structures like 1,3-oxazinanes. researchgate.net Furthermore, oxidative cyclization at the ortho-position of phenols is a known method for creating fused heterocyclic systems, such as the demethyl(oxy)aaptamine skeleton, which has potent anti-mycobacterial properties. mdpi.com This type of reaction involves the activation of the phenolic hydroxyl group, followed by a nucleophilic attack from another part of the molecule to form a new ring. mdpi.com Given the structure of 3-Amino-5-(hydroxymethyl)phenol, it could conceptually undergo intramolecular cyclization between the amino group and the hydroxymethyl group, or serve as a starting point for more complex, multi-step syntheses of heterocyclic structures.

Integration into Polymeric and Supramolecular Architectures

The bifunctional and trifunctional nature of 3-Amino-5-(hydroxymethyl)phenol and its derivatives makes them highly suitable for incorporation into larger molecular assemblies like polymers and supramolecular structures.

Cross-linking Agents and Monomers in Polymer Synthesis

With its multiple reactive sites, 3-Amino-5-(hydroxymethyl)phenol can act as both a monomer for building polymer chains and a cross-linking agent to connect existing polymer backbones. smolecule.comnih.gov Phenolic compounds, in general, are fundamental to the production of phenol-formaldehyde resins, where hydroxymethyl groups react with other phenol molecules to form a durable cross-linked network.

The amino and hydroxymethyl groups can participate in various polymerization reactions. For example, the hydroxymethyl group can react to form polyesters and polyethers, while the amino group can form polyamides. This versatility allows for the creation of polymers with tailored properties. In the context of biomaterials, cross-linking agents are crucial for improving the mechanical strength, thermal stability, and water resistance of materials like hydrogels. nih.gov Agents with multiple functional groups, such as aldehydes or carbodiimides, are used to form strong covalent bonds between polymer chains. nih.gov The structure of 3-Amino-5-(hydroxymethyl)phenol suggests its potential to function similarly, creating robust, three-dimensional polymer networks. google.com

Table 1: Examples of Cross-linking Mechanisms in Polymer Science

| Cross-linking Agent Type | Functional Groups Involved | Resulting Linkage | Application Example |

|---|---|---|---|

| Aldehydes (e.g., Glutaraldehyde) | Amino groups, Hydroxyl groups | Schiff base, Acetal | Modifying chitosan (B1678972) or collagen materials nih.gov |

| Carbodiimides (e.g., EDC/NHS) | Carboxylic acid groups, Amino groups | Amide bond | Cross-linking polysaccharides and proteins nih.gov |

| (Hydroxymethyl)phosphines | Amino groups (e.g., Lysine) | P-CH2-N linkages | Forming hydrogels from elastin-like polypeptides researchgate.net |

Components in Self-Immolative Linker Systems

Self-immolative linkers are smart molecular systems designed to release a payload (like a drug) in response to a specific trigger. The design of these linkers often relies on aromatic scaffolds containing electron-donating groups, such as hydroxyl or amino groups, positioned to facilitate an electronic cascade that leads to the linker's fragmentation.

The structure of 3-Amino-5-(hydroxymethyl)phenol is well-suited for this application. The amino and hydroxyl groups can act as the trigger points for the self-immolative process. Upon a specific chemical or enzymatic signal, these groups can initiate a 1,6-elimination reaction, leading to the formation of an intermediate like an azaquinone methide, which then spontaneously dissociates to release the attached molecule. This strategy is particularly valuable in designing prodrugs for targeted cancer therapy, where the drug is released specifically at the tumor site.

Ligand Design and Coordination Chemistry

The amino and hydroxyl groups of 3-Amino-5-(hydroxymethyl)phenol are excellent coordinating groups for metal ions, making it a valuable building block for designing ligands used in coordination chemistry. researchgate.net The study of metal complexes with aminophenol-based ligands is an active area of research due to their diverse applications in catalysis and materials science. researchgate.net

The coordination of o-aminophenol ligands to transition metals like cobalt, nickel, and copper has been extensively studied. researchgate.net These complexes can exhibit interesting electronic properties and have been used as catalysts in various organic reactions, including C-C bond formation. The geometry and stability of the resulting metal complexes depend on the nature of the metal ion and the specific structure of the ligand. For example, benzimidazole-based ligands, which share structural similarities with functionalized anilines, form stable complexes with copper(II) that have shown potential as therapeutic agents. acs.org The ability of 3-Amino-5-(hydroxymethyl)phenol to bind to metal centers through its nitrogen and oxygen atoms allows for the construction of novel coordination compounds with potentially unique catalytic or biological activities.

Table 2: Coordination Complexes with Aminophenol-Related Ligands

| Metal Ion | Ligand Type | Coordination Mode | Potential Application |

|---|---|---|---|

| Cobalt(III) | o-amidophenolate | Bidentate | Catalysis of C-C bond formation |

| Nickel(II) | Azo-appended o-aminophenolate | Tridentate | Switchable magnetic properties researchgate.net |

| Copper(II) | Benzimidazole derivatives | Bidentate | Chemotherapeutics acs.org |

Building Block for Combinatorial Chemistry and Functional Libraries

Combinatorial chemistry is a powerful strategy for drug discovery, involving the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov 3-Amino-5-(hydroxymethyl)phenol is an excellent building block for such libraries due to its multiple, chemically distinct reactive sites. bldpharm.com

By systematically reacting different chemical moieties with the amino, hydroxyl, and potentially the aromatic ring positions, a vast library of compounds can be generated from this single scaffold. For example, the amino group can be acylated or alkylated, the hydroxyl group can be etherified or esterified, and the aromatic ring can undergo electrophilic substitution. This modular approach allows for the exploration of a wide chemical space to identify molecules with desired biological activities or material properties. The use of mixture-based synthetic combinatorial libraries has been shown to significantly accelerate the discovery of new antibacterial agents by allowing for the screening of millions of compounds at once. nih.gov The versatility of 3-Amino-5-(hydroxymethyl)phenol makes it a valuable starting point for the construction of such diverse and functional libraries.

Emerging Research Directions and Future Perspectives for 3 Amino 5 Hydroxymethyl Phenol

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred significant research into greener synthetic processes for aromatic compounds. unibo.it For aminophenol derivatives, this involves moving away from classical methods that often rely on harsh reagents and produce substantial waste, such as the Gabriel synthesis or certain reductive alkylation processes. rsc.org The focus is now on developing methodologies that offer high atom economy, utilize less hazardous solvents, and employ efficient catalytic systems. rsc.orgresearchgate.net

Furthermore, the principles of green chemistry are being applied to the synthesis of amines through innovative catalytic pathways. rsc.org These include:

Hydrogen Borrowing Amination: This technique utilizes alcohols, which are prevalent in biomass, as substrates for N-alkylation reactions, offering a more sustainable route to amines. rsc.org

Reductive Amination: The catalytic reductive amination of aldehydes and ketones is another key green methodology. rsc.org

Hydroamination: This process involves the direct addition of an amine to an unsaturated compound and is an area of intensive research for developing sustainable amine synthesis. rsc.org

These green approaches, while not all directly documented for 3-Amino-5-(hydroxymethyl)phenol, represent the future direction for the synthesis of such functionalized aromatic amines, aiming to reduce the environmental footprint of their production. unibo.itrsc.org

Advanced Computational Studies for Rational Design

Computational chemistry is becoming an indispensable tool for the rational design of novel molecules derived from scaffolds like 3-Amino-5-(hydroxymethyl)phenol. Through techniques such as molecular docking and density functional theory (DFT), researchers can predict the interactions and reactivity of new compounds before undertaking costly and time-consuming laboratory synthesis.

For instance, computational studies are used to design and evaluate derivatives of aminophenols for specific biological targets. Molecular docking simulations can predict the binding energy and orientation of a ligand within the active site of a protein. ekb.eg This has been demonstrated in studies of Schiff base complexes derived from aminophenols, where the binding energies with cancer-related protein receptors were calculated to assess their potential as therapeutic agents. ekb.eg By understanding these structure-activity relationships at a molecular level, chemists can rationally modify the parent structure of 3-Amino-5-(hydroxymethyl)phenol to enhance its binding affinity and selectivity for a desired biological target. This predictive power accelerates the discovery of new and more effective compounds.

Novel Catalytic Transformations and Applications

The functional groups of 3-Amino-5-(hydroxymethyl)phenol make it a substrate for a variety of novel catalytic transformations. Research is focused on developing highly selective and efficient catalysts to modify its structure and on using its derivatives in new catalytic systems.

One important area is catalytic hydrogenation. While traditionally used for reductions, new catalytic systems are enabling more selective transformations under milder conditions. For example, specific palladium on carbon (Pd/C) catalysts have been used for the hydrogenolysis of aminomethyl groups on phenol (B47542) rings in alkaline media at low temperatures and pressures. google.com Such methodologies could be adapted to selectively transform the hydroxymethyl group of 3-Amino-5-(hydroxymethyl)phenol or other substituents that might be added to its structure.

The development of novel metal nanomaterials as catalysts is also a promising frontier. mdpi.com Nanocatalysts, including those based on platinum (Pt), palladium (Pd), gold (Au), and silver (Ag), offer high catalytic activity and selectivity for a range of organic reactions in environmentally friendly media. mdpi.com These advanced catalysts could be employed for various transformations of 3-Amino-5-(hydroxymethyl)phenol, such as C-H activation/borylation to introduce new functional groups, or in coupling reactions to build more complex molecules. nih.gov The use of these nanocatalysts could lead to more efficient and "green" synthetic routes for derivatives of this compound. mdpi.com

Interdisciplinary Applications in Materials Science and Chemical Biology (Focusing on Chemical Role)

The distinct arrangement of functional groups in 3-Amino-5-(hydroxymethyl)phenol makes it a highly valuable component in the fields of materials science and chemical biology. Its ability to act as a monomer or a specialized linker is central to its growing applications.

In Materials Science , this compound can be viewed as a versatile building block for creating complex polymers. bldpharm.com Its structure is particularly suited for the synthesis of highly branched polymers and dendrimers. The phenolic hydroxyl group, combined with the amino and hydroxymethyl groups, allows it to be used in various polymerization reactions, leading to materials like polyesters and polyethers with tailored properties. For example, hydroxymethylphenol derivatives are fundamental in producing phenol-formaldehyde (PF) resins, known for their thermal stability and mechanical strength. The reactivity of the hydroxymethyl and amino groups can be harnessed to create cross-linked networks, enhancing the durability and chemical resistance of the final polymer.

In Chemical Biology , 3-Amino-5-(hydroxymethyl)phenol can serve as a core scaffold or a critical linker in the design of functional molecules. For instance, it has been used as a key linker in the construction of novel amphiphilic molecules, which have applications in drug delivery and biomaterial design. Its ability to be incorporated into larger structures allows for the precise positioning of other functional moieties, which can then interact with biological systems. This could involve its use in creating probes for detecting specific biomolecules or as a foundational piece in the synthesis of complex, biologically active compounds.